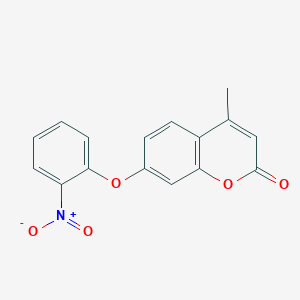

4-Methyl-7-(2-nitrophenoxy)chromen-2-one

Description

Historical Context and Significance of Chromen-2-one Derivatives in Contemporary Chemical and Biological Research

The history of chromen-2-one begins with its isolation from the tonka bean in the 19th century. Initially prized for its pleasant sweet odor, reminiscent of newly mown hay, it found early applications in the perfume industry. However, the scientific community soon recognized that the coumarin (B35378) scaffold was present in a multitude of plant-derived natural products. nih.gov These compounds are not merely aromatic curiosities but active participants in plant biochemistry.

The significance of chromen-2-one derivatives expanded dramatically with the discovery of their diverse pharmacological activities. nih.gov Research has demonstrated that compounds based on this scaffold can exhibit a wide array of biological effects, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, and anticancer properties. nih.govmdpi.com This versatility has established the chromen-2-one ring system as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to a variety of biological targets with high affinity.

In contemporary research, the synthesis of novel chromen-2-one derivatives remains a vibrant field. ijpcbs.com Chemists continuously explore new synthetic routes and modify the core structure at various positions to modulate its biological activity and photophysical properties. rsc.org For instance, substitutions at the 7-position with electron-donating groups are known to yield highly fluorescent molecules, making them valuable as fluorescent probes and dyes in biomedical imaging and diagnostics. nih.gov The broad spectrum of applications, from therapeutics to materials science, ensures that chromen-2-one derivatives remain a cornerstone of modern chemical and biological research. rsc.org

Rationale for Research Focus on 4-Methyl-7-(2-nitrophenoxy)chromen-2-one as a Specialized Derivative

While the broader family of chromen-2-one derivatives is well-studied, specific research often concentrates on individual compounds with unique substitutions that may confer specialized functions. The focus on this compound stems from the strategic combination of the chromen-2-one core with specific functional groups that are known to influence electronic and steric properties. The methyl group at the 4-position and the nitrophenoxy group at the 7-position are not arbitrary additions; they are chosen to fine-tune the molecule's characteristics.

Although specific research literature on the 2-nitro isomer is not widely available, extensive studies on the closely related isomer, 4-Methyl-7-(4-nitrophenoxy)chromen-2-one, provide a strong rationale for the investigation of such derivatives. The primary interest in these compounds lies in their potential as fluorescent probes. caymanchem.com The coumarin backbone provides the necessary fluorophore, while the nitrophenoxy substituent acts as a modulator of this fluorescence.

The rationale for studying these specialized derivatives can be summarized as:

Fluorescence Modulation: The electron-withdrawing nature of the nitro group can quench the fluorescence of the coumarin core. This "turn-off" state is a key feature of profluorescent probes, which can be designed to "turn-on" in the presence of a specific analyte that cleaves or transforms the nitrophenoxy group.

Selective Detection: The position of the nitro group (ortho, meta, or para) and the nature of the ether linkage are critical for determining the probe's selectivity. Research on the 4-nitro isomer has shown that it serves as a stable, non-reactive fluorescent molecule in the presence of certain sulfur-containing compounds, distinguishing it from other probes. caymanchem.com This highlights the importance of the specific substitution pattern in creating tools for selective chemical detection.

Scaffold for Further Synthesis: Such derivatives serve as versatile intermediates for creating more complex molecules. The nitro group can be chemically reduced to an amino group, which can then be further functionalized to attach other recognition moieties or to tune the molecule's properties.

The study of this compound is thus driven by the quest for new molecular tools with tailored fluorescent and chemical properties for applications in bio-imaging, chemical sensing, and diagnostics.

Below is a data table detailing the known properties of the related isomer, 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, which serves as a benchmark for understanding the class of nitrophenoxy-substituted coumarins.

| Property | Value |

| Formal Name | 4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one |

| Molecular Formula | C₁₆H₁₁NO₅ |

| Molecular Weight | 297.3 g/mol |

| Excitation Maximum | 323 nm |

| Emission Maximum | 445 nm |

| Physical Form | Crystalline Solid |

Data sourced from Cayman Chemical caymanchem.com

Scope and Research Trajectories for Advanced Studies of this compound

The future research directions for this compound are primarily guided by its potential as a specialized chemical probe. The unique positioning of the nitro group in the ortho position on the phenoxy ring could lead to distinct reactivity and selectivity compared to its meta and para isomers.

Advanced studies are likely to follow these trajectories:

Synthesis and Photophysical Characterization: The first crucial step is the development of an efficient synthesis for the 2-nitro isomer and a thorough characterization of its photophysical properties, including its absorption and emission spectra, quantum yield, and solvent effects. This foundational data is essential for any subsequent application.

Development of Novel Fluorescent Probes: A major avenue of research will be the exploration of this molecule as a profluorescent probe. The ortho-nitro group's proximity to the ether linkage could make it susceptible to specific chemical reactions. Researchers may investigate its reactivity towards various analytes, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and specific enzymes. For instance, coumarin-based probes have been successfully designed for the detection of peroxynitrite and biological thiols. rsc.org

Sensing of Metal Ions: The chromen-2-one scaffold is a popular platform for designing fluorescent sensors for metal ions. nih.govresearchgate.net Future work could involve modifying this compound to create a selective sensor for biologically or environmentally important metal ions like Cu²⁺, Hg²⁺, or Zn²⁺. rsc.org The nitrophenoxy moiety could be engineered to act as a recognition site that, upon binding to a metal ion, triggers a change in the fluorescence signal.

Applications in Biological Imaging: Should the compound prove to be a selective and sensitive probe for a particular biological analyte, a significant research trajectory would be its application in cellular and organismal imaging. This would involve assessing its cell permeability, cytotoxicity, and its ability to visualize the target analyte in living systems, such as cells or even small organisms like zebrafish. researchgate.net

In essence, the scope for advanced studies on this compound is centered on unlocking its potential as a highly specific and sensitive tool for chemical and biological analysis.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-7-(2-nitrophenoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-11(6-7-12(10)15)21-14-5-3-2-4-13(14)17(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKBDRPQYHMALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational and Resonance Spectroscopic Techniques for Structural Elucidation

Vibrational and resonance spectroscopies are cornerstones in the characterization of novel organic compounds, offering detailed insights into the molecular bonding and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Methyl-7-(2-nitrophenoxy)chromen-2-one, both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals for each unique proton in the molecule. The aromatic protons of the coumarin (B35378) and nitrophenyl rings resonate in the downfield region (δ 7.0–8.0 ppm), with their multiplicity and coupling constants revealing their substitution pattern and spatial relationships. The vinylic proton of the pyrone ring and the methyl group protons appear at characteristic chemical shifts, confirming the core coumarin structure.

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.01 | dd | 8.2, 1.6 | 1H | Ar-H |

| 7.68 | ddd | 8.6, 7.4, 1.7 | 1H | Ar-H |

| 7.57 | d | 8.8 | 1H | Ar-H |

| 7.33 | dd | 8.4, 1.1 | 1H | Ar-H |

| 7.28 | ddd | 8.2, 7.4, 1.2 | 1H | Ar-H |

| 7.05 | dd | 8.8, 2.4 | 1H | Ar-H |

| 6.98 | d | 2.4 | 1H | Ar-H |

| 6.24 | d | 1.2 | 1H | C3-H |

¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 161.73 | C7 |

| 160.28 | C2 (C=O) |

| 154.34 | C9 |

| 152.05 | C4 |

| 147.28 | Ar-C |

| 140.91 | Ar-C (C-NO₂) |

| 134.42 | Ar-CH |

| 126.33 | Ar-CH |

| 125.86 | Ar-CH |

| 125.75 | Ar-CH |

| 122.37 | Ar-CH |

| 117.84 | Ar-CH |

| 115.34 | C5 |

| 114.77 | C10 |

| 113.88 | C3 |

| 103.56 | C8 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands that confirm its key structural features. A strong absorption peak is observed for the lactone carbonyl (C=O) stretching vibration. Additional prominent peaks correspond to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), the C-O-C stretching of the ether linkage, and the C=C stretching of the aromatic rings.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1731 | C=O stretch | α,β-Unsaturated Lactone |

| 1617, 1583 | C=C stretch | Aromatic Rings |

| 1523 | N-O asymmetric stretch | Nitro Group |

| 1349 | N-O symmetric stretch | Nitro Group |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound, HRMS analysis confirms the molecular formula C₁₆H₁₁NO₅. The measured mass of the protonated molecule [M+H]⁺ is consistent with the calculated theoretical mass, providing strong evidence for the compound's identity.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|

Analysis of the fragmentation pattern can further support the proposed structure. Under ionization, the molecule can cleave at the ether linkage, leading to fragments corresponding to the 4-methyl-7-hydroxychromen-2-one cation and the 2-nitrophenoxy radical, or vice versa.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed information on its crystal system, space group, and specific solid-state packing arrangement is not available. Such a study would be valuable to understand how the molecules interact in the solid phase through forces like π-π stacking or other non-covalent interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthetic organic compounds. In the synthesis of this compound, column chromatography is the primary technique used for its purification from the reaction mixture.

The standard procedure involves using silica (B1680970) gel as the stationary phase and a solvent mixture, such as petroleum ether and ethyl acetate, as the mobile phase (eluent). By gradually increasing the polarity of the eluent, the desired compound is separated from starting materials, byproducts, and other impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC), which is also used to assess the purity of the final fractions. The use of these techniques is crucial to obtain the compound in high purity, which is a prerequisite for accurate spectroscopic characterization and subsequent applications.

Computational Chemistry and Molecular Modeling of 4 Methyl 7 2 Nitrophenoxy Chromen 2 One and Derivatives

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are employed to investigate the intrinsic electronic properties of molecules, offering a foundational understanding of their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and associated properties of molecules. For coumarin (B35378) derivatives, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets like 6-311+G**, are standard for optimizing molecular geometry and predicting various molecular parameters. semanticscholar.orgresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm structural assignments. researchgate.net

Table 1: Molecular Properties of Coumarin Derivatives Calculated via DFT

| Calculated Property | Significance | Typical Method |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | DFT/B3LYP |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural validation. | DFT/B3LYP |

| Electronic Energy | Determines the total energy of the molecule in its ground state. | DFT/B3LYP |

| Dipole Moment | Indicates the overall polarity of the molecule. | DFT/B3LYP |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests higher reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), which further quantify the molecule's reactive nature.

Table 2: Representative FMO Data for Coumarin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.5 | -2.1 | 4.4 |

| Derivative B | -7.0 | -1.8 | 5.2 |

| Derivative C | -6.2 | -2.5 | 3.7 |

Note: The data in this table is illustrative for representative coumarin derivatives and not specific to 4-Methyl-7-(2-nitrophenoxy)chromen-2-one.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate electron-rich and electron-poor areas. Red-colored regions signify negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. Green areas represent neutral potential. For coumarin derivatives, MEP analysis helps identify reactive sites, such as the electronegative oxygen atoms of the carbonyl and ether groups, which are expected to be regions of negative potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is crucial for understanding the structural basis of a ligand's biological activity.

For coumarin derivatives, molecular docking simulations are widely used to predict their binding modes within the active sites of various biological targets. Studies have explored the interactions of coumarins with enzymes such as phosphodiesterase 4B (PDE4B), carbonic anhydrase, and cyclooxygenases (COX-1/COX-2). ajpp.insci-hub.stresearchgate.net The simulations reveal the specific amino acid residues that the ligand interacts with. Common interactions include hydrogen bonds, typically involving polar groups on the coumarin scaffold, and hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues of the protein. sci-hub.stnih.gov For instance, the carbonyl oxygen of the coumarin lactone ring is a frequent hydrogen bond acceptor. The precise orientation and combination of these interactions determine the stability of the ligand-protein complex.

Molecular docking programs, such as AutoDock, calculate a scoring function to estimate the binding affinity between the ligand and its target protein. researchgate.net This score, often expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A lower (more negative) docking score indicates a stronger and more favorable binding interaction. By comparing the docking scores of different derivatives against the same target, researchers can computationally screen and rank compounds for their potential biological activity. These in silico results help prioritize which novel compounds should be synthesized and evaluated in experimental assays. For example, docking studies on 8-substituted-6-nitrocoumarin derivatives revealed selective binding affinities for the COX-2 enzyme over COX-1, providing a rationale for their anti-inflammatory potential. researchgate.net

Table 3: Example Docking Scores of Coumarin Derivatives with Protein Targets

| Coumarin Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) |

| 4-methyl-2-oxo-2H-chromen-7-benzoate | PDE4B (3LY2) | -9.6 |

| 4-methyl-7-phenoxy-2H-chromen-2-one | PDE4B (3LY2) | -9.1 |

| (E)-4-(4-chlorobenzylideneamino)-2H-chromen-2-one | Carbonic Anhydrase II | -8.5 (IC50 = 0.0928 µM) |

| 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate | COX-2 | -10.25 |

Note: This table presents data for various coumarin derivatives to illustrate the application of molecular docking and is not specific to this compound. Data sourced from multiple studies. ajpp.insci-hub.stresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering profound insights into the conformational stability and interaction dynamics of coumarin derivatives. Although specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and findings from research on other coumarin derivatives provide a solid framework for understanding its potential dynamic behavior.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This methodology allows researchers to explore the conformational landscape of a molecule, identifying stable and transient structures and the energetic barriers between them. For coumarin derivatives, MD simulations can elucidate how different substituents influence the flexibility of the coumarin scaffold and the orientation of its various functional groups.

In the context of drug discovery and materials science, understanding the interaction dynamics between a ligand, such as a coumarin derivative, and its biological target or surrounding environment is crucial. MD simulations can predict the stability of a ligand-protein complex, map out key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and quantify the binding free energy.

Conformational Stability Analysis

The conformational stability of coumarin derivatives is a key determinant of their biological activity and physical properties. MD simulations can provide detailed information on the preferred three-dimensional arrangements of these molecules in different environments, such as in a solvent or within a protein's binding pocket.

One common approach is to perform simulations of the isolated molecule in an explicit solvent to observe its intrinsic flexibility. The analysis of the simulation trajectory can reveal the most populated conformational states. For instance, studies on other substituted coumarins have shown how intramolecular hydrogen bonds can significantly influence and stabilize specific conformations, leading to a more rigid structure. The orientation of substituents on the coumarin ring can be tracked over time to understand their rotational freedom and preferred orientations.

The stability of a particular conformation can be quantified by analyzing various parameters from the MD trajectory, such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable conformation will exhibit smaller fluctuations in its RMSD value.

Interaction Dynamics with Biological Targets

MD simulations are extensively used to study the dynamic interactions between coumarin derivatives and their biological targets, such as enzymes and receptors. These simulations can provide a detailed picture of the binding process and the stability of the resulting complex.

A typical workflow involves docking the coumarin derivative into the binding site of the target protein, followed by an MD simulation of the entire complex. The simulation allows the system to relax and reveals how the ligand and protein mutually adapt to each other. Key insights that can be gained from such simulations include:

Binding Stability: The RMSD of the ligand within the binding site is a good indicator of its binding stability. A low and stable RMSD suggests a stable binding mode.

Key Intermolecular Interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For example, simulations have shown that specific amino acid residues in a protein's active site form stable hydrogen bonds with the carbonyl group of the coumarin scaffold. tandfonline.comnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity.

The table below summarizes the types of data that can be generated from MD simulations of coumarin derivatives interacting with a hypothetical protein target.

| Simulation Parameter | Information Gained | Example Application for Coumarin Derivatives |

| RMSD of Ligand | Stability of the ligand's binding pose. | Assessing whether a substituted coumarin remains stably bound in an enzyme's active site. |

| RMSD of Protein | Conformational changes in the protein upon ligand binding. | Determining if the binding of a coumarin derivative induces a significant conformational change in the target protein. |

| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions. | Identifying which amino acid residues form persistent hydrogen bonds with the coumarin derivative. |

| Interaction Energy | Strength of interaction between the ligand and protein. | Quantifying the contribution of electrostatic and van der Waals forces to the binding affinity. |

| Binding Free Energy | Overall binding affinity of the ligand. | Comparing the binding affinities of different coumarin derivatives to a target protein to identify the most potent inhibitor. |

These computational studies, by providing a dynamic and detailed view at the atomic level, are invaluable for the rational design of new coumarin derivatives with improved stability and interaction profiles for various applications. nih.govnih.govbenthamdirect.com

Biological Activity Profiling and Mechanistic Elucidation

4-Methyl-7-(2-nitrophenoxy)chromen-2-one as a Chemical Probe for Selenols.medchemexpress.comnih.gov

This compound has emerged as a significant tool in chemical biology, specifically for the detection and quantification of selenols. medchemexpress.com Selenols, the selenium analogs of thiols, are found in the amino acid selenocysteine (B57510) and are crucial components of various enzymes known as selenoproteins, which play vital roles in redox regulation and antioxidant defense. nih.gov The development of probes that can selectively detect selenols in complex biological environments is essential for elucidating the functions of these important biomolecules. nih.gov

This particular chromen-2-one derivative functions as a "turn-on" fluorescent probe. medchemexpress.com In its native state, the compound exhibits minimal fluorescence. However, upon reaction with a selenol, a highly fluorescent product is released, leading to a significant increase in the fluorescence signal. This property allows for the sensitive detection of selenols in biological samples. nih.gov

Principles of Selective Selenol Recognition via Nucleophilic Aromatic Substitution.medchemexpress.comnih.gov

The selective detection of selenols by this compound is based on the principle of nucleophilic aromatic substitution (SNAr). medchemexpress.comrsc.org The probe is designed with a 2-nitrophenoxy group attached to the 7-position of the 4-methylcoumarin (B1582148) fluorophore. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. rsc.org

Selenols are more potent nucleophiles than their sulfur counterparts (thiols) under physiological conditions. This enhanced nucleophilicity allows them to readily attack the electron-deficient aromatic ring of the probe, displacing the 4-methyl-7-hydroxycoumarin fluorophore. This reaction is highly selective for selenols over other biological nucleophiles such as thiols, amines, and alcohols, which are present in much higher concentrations in cells. medchemexpress.comnih.gov The released 4-methyl-7-hydroxycoumarin is a highly fluorescent molecule, and the intensity of the resulting fluorescence is directly proportional to the concentration of the selenol. medchemexpress.com

The key to the selectivity of this probe lies in the "hard and soft acids and bases" (HSAB) theory. The selenium atom in a selenol is a "softer" nucleophile compared to the sulfur atom in a thiol. The aromatic carbon atom of the probe, activated by the nitro group, acts as a "soft" electrophile. According to the HSAB principle, soft-soft interactions are favored, leading to the preferential reaction of the selenol with the probe.

Methodological Considerations for Selenol Quantification in Biological Systems.nih.govnih.gov

Quantifying selenols in biological systems using this compound requires careful consideration of several methodological factors to ensure accuracy and reliability. A primary consideration is the delivery of the probe into living cells. The probe should be sufficiently cell-permeable to reach its intracellular target.

The reaction kinetics between the probe and selenols are another important factor. The reaction should be rapid enough to allow for real-time monitoring of selenol concentrations. The stability of the probe and its fluorescent product under physiological conditions (pH, temperature) must be established to prevent degradation and ensure a stable signal.

Calibration is a critical step for quantitative measurements. A standard curve should be generated using known concentrations of a model selenol, such as selenocysteine, to correlate fluorescence intensity with selenol concentration. When working with complex biological samples like cell lysates or tissues, potential interference from other cellular components that might quench or enhance fluorescence needs to be assessed and minimized.

The choice of instrumentation is also crucial. A fluorescence microscope or a plate reader with appropriate excitation and emission filters is required to detect the fluorescent signal. For cellular imaging, confocal microscopy is often preferred as it provides high-resolution images and allows for the visualization of the subcellular distribution of selenols. nih.gov

Intracellular Imaging Applications and Endogenous Selenol Activity Assessment.medchemexpress.comnih.govnih.gov

A significant application of this compound is the imaging of endogenous selenols in living cells. medchemexpress.comnih.gov This allows researchers to visualize the spatial and temporal dynamics of these important molecules within their native cellular environment. For instance, this probe has been successfully used to image endogenous selenocysteine in live HepG2 cells. nih.gov

By treating cells with the probe and monitoring the resulting fluorescence, it is possible to assess the activity of endogenous selenol-containing enzymes. For example, an increase in fluorescence intensity could indicate an upregulation of selenoprotein expression or an increase in their catalytic activity. This approach provides a powerful tool to study the role of selenols in various cellular processes, including redox signaling and antioxidant defense.

Furthermore, this probe can be used to evaluate the metabolic conversion of different selenium compounds into selenols within cells. By exposing cells to various selenocompounds and then using the probe to measure the resulting selenol levels, researchers can gain insights into the bioavailability and metabolic pathways of different forms of selenium. nih.gov

Structure-Activity Relationship (SAR) Studies of Chromen-2-one Derivatives.nih.gov

The chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological function and for the rational design of new compounds with improved potency and selectivity.

Impact of Substituent Electronic and Steric Features on Biological Potency.bohrium.com

The biological potency of chromen-2-one derivatives is highly dependent on the nature and position of substituents on the coumarin (B35378) ring. Both electronic and steric features of these substituents play a critical role.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the reactivity and binding affinity of the molecule. For instance, in the context of fluorescent probes, the presence of an electron-donating group at the 7-position of the coumarin ring generally enhances the fluorescence quantum yield of the fluorophore. Conversely, attaching an electron-withdrawing group can modulate the electrophilicity of a reaction site, as seen in the case of the nitro group in this compound.

Steric Effects: The size and shape of substituents can impact how a molecule fits into the active site of an enzyme or a binding pocket of a receptor. Bulky substituents can create steric hindrance, which may either prevent binding or, in some cases, enhance selectivity by favoring a specific binding orientation. The position of the substituent is also critical. For example, a substituent at the 4-position of the coumarin ring can have a different impact on activity compared to the same substituent at the 7-position due to the different spatial arrangement relative to the rest of the molecule.

A summary of the general impact of substituent features on the biological potency of chromen-2-one derivatives is presented in the table below.

| Feature | Impact on Biological Potency |

| Electronic Effects | Electron-donating groups can enhance fluorescence and modulate nucleophilicity. Electron-withdrawing groups can increase electrophilicity and influence reaction rates. |

| Steric Effects | The size and shape of substituents can affect binding affinity and selectivity through steric hindrance or improved van der Waals interactions. |

| Substituent Position | The position of a substituent on the coumarin ring dictates its spatial orientation and its potential interactions with biological targets. |

Identification of Pharmacophoric Requirements for Specific Bioactivities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophoric requirements for a specific bioactivity is a key goal of SAR studies.

For chromen-2-one derivatives, the core coumarin scaffold often serves as the central part of the pharmacophore. The specific arrangement of functional groups around this core then defines the selectivity for a particular biological target. For example, in the case of selenol probes, the key pharmacophoric features include:

The coumarin fluorophore as the signaling unit.

An ether linkage at the 7-position.

An aromatic ring attached to the ether oxygen.

A strong electron-withdrawing group (e.g., a nitro group) on the attached aromatic ring to activate it for nucleophilic attack.

By systematically modifying each of these features and observing the effect on selectivity and reactivity, researchers can refine the pharmacophore model and design new probes with improved properties. For other biological activities, such as enzyme inhibition or receptor binding, the pharmacophoric requirements will be different and will depend on the specific topology and chemical environment of the target's binding site.

Mechanistic Investigations of Biological Potency in Analogues

Anti-Inflammatory Pathways and Enzyme Modulation (e.g., COX Enzymes)

Analogues of this compound have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory enzymes such as cyclooxygenase (COX). The anti-inflammatory response is often mediated by the inhibition of prostaglandin (B15479496) synthesis, which is catalyzed by COX-1 and COX-2.

One study on 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) in lipopolysaccharide (LPS)-activated microglial cells showed that both compounds at 100 µM significantly lowered cyclooxygenase-2 (COX-2) protein expression. nih.gov DAEMC also demonstrated an inhibitory effect on inducible nitric oxide synthase (iNOS) protein expression at the same concentration. nih.gov This suggests that the anti-inflammatory action of these 4-methylcoumarin derivatives may be mediated through the downregulation of pro-inflammatory enzyme expression.

Furthermore, a series of 7-hydroxy-4-methylcoumarin derivatives were investigated for their anti-inflammatory activities. researchgate.net The study revealed that these compounds could downregulate the expression of iNOS and COX-2 at both mRNA and protein levels in LPS-stimulated RAW 264.7 cells. researchgate.net The inhibition of these key enzymes in the inflammatory cascade highlights a primary mechanism by which these coumarin analogues exert their anti-inflammatory effects.

Another study synthesized Schiff base derivatives of 7-hydroxy-4-formyl coumarin and 7-methoxy-4-formyl coumarin and evaluated their in vitro anti-inflammatory activity against the COX-2 receptor through a protein denaturation assay. nih.gov Several of the synthesized compounds exhibited a higher percentage of inhibition of protein denaturation compared to the standard drug, ibuprofen, suggesting potent anti-inflammatory potential mediated through COX-2 inhibition. nih.gov

| Compound/Analogue | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) | Inhibition of COX-2 expression | Significantly lowered COX-2 protein expression in LPS-stimulated microglial cells at 100 µM. | nih.gov |

| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | Inhibition of COX-2 and iNOS expression | Significantly lowered COX-2 and iNOS protein expression in LPS-stimulated microglial cells at 100 µM. | nih.gov |

| Schiff base derivatives of 7-hydroxy-4-formyl coumarin | Inhibition of COX-2 | Showed a higher percentage of inhibition of protein denaturation than ibuprofen. | nih.gov |

Antitumor and Antiproliferative Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction, Enzyme Inhibition)

Analogues of this compound have been extensively studied for their antitumor and antiproliferative activities, which are often mediated through the induction of cell cycle arrest and apoptosis.

A study on 7-isopentenyloxycoumarin, a prenyloxycoumarin (B1253380) analogue, demonstrated selective cytotoxic effects on 5637 bladder cancer cells compared to normal HDF-1 cells. nih.gov The compound was found to induce chromatin condensation, DNA damage, and apoptosis, likely through the activation of caspase-3. nih.gov Furthermore, it caused cell cycle arrest at the G2/M stage in the cancer cells. nih.gov

Similarly, coumarin and its primary metabolite, 7-hydroxycoumarin, have been shown to inhibit the growth of human lung carcinoma cell lines by inducing cell cycle arrest in the G1 phase. nih.govresearchgate.net At higher concentrations, these compounds also induced apoptosis in adenocarcinoma cell lines. nih.gov

Novel 4-methylcoumarin derivatives have also been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), colon cancer (HCT-116), breast cancer (MCF-7), and prostate cancer (PC3). nih.gov One potent oxime derivative was found to cause significant disruption in the cell cycle profile, leading to arrest at the S phase boundary and a 22-fold increase in apoptosis in MCF-7 cells compared to control cells. nih.gov This was associated with an increased Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

The antitumor mechanisms of coumarin derivatives are diverse and can also involve the inhibition of critical enzymes and signaling pathways. frontiersin.orgresearchgate.net For instance, some coumarins target the PI3K/Akt/mTOR signaling pathway, inhibit microtubule polymerization, and regulate reactive oxygen species (ROS) to induce cancer cell death. frontiersin.orgresearchgate.netnih.gov

| Compound/Analogue | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 7-Isopentenyloxycoumarin | 5637 (Bladder Cancer) | Apoptosis induction, Cell cycle arrest (G2/M) | Selective cytotoxicity, activation of caspase-3. | nih.gov |

| Coumarin and 7-Hydroxycoumarin | Human Lung Carcinoma | Cell cycle arrest (G1), Apoptosis | Inhibited cell proliferation. | nih.govresearchgate.net |

| Oxime derivative of 4-methylcoumarin | MCF-7 (Breast Cancer) | Cell cycle arrest (S phase), Apoptosis | 22-fold increase in apoptosis, increased Bax/Bcl-2 ratio. | nih.gov |

Antimicrobial Action Modes Against Bacterial and Fungal Strains

Various 7-substituted 4-methylcoumarin derivatives have been synthesized and evaluated for their antimicrobial properties. Structure-activity relationship (SAR) studies have indicated that substitutions at the 7-position and the presence of a methyl group at the 4-position are important for antimicrobial activity. jetir.org

A series of 7-oxycoumarinyl amino alcohols were designed and synthesized, with some compounds showing moderate to excellent in vitro activity against different Gram-positive and Gram-negative bacterial strains, as well as fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 1.09 to 75 μg/mL. jetir.org

In another study, new derivatives of 7-hydroxy-4-methylcoumarin were synthesized and screened for their in vitro antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli, Salmonella typhi) bacteria. researchgate.net The results indicated that most of the synthesized compounds possessed good antibacterial activity. researchgate.net Antifungal screening against four fungal species also revealed potent activity for some of the derivatives. researchgate.net

The antimicrobial mechanism of coumarin derivatives is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity conferred by certain substituents at the 7-position can enhance the ability of the compounds to penetrate microbial cell walls and membranes.

| Compound/Analogue | Microorganism | Activity | Reference |

|---|---|---|---|

| 7-Oxycoumarinyl amino alcohols | Gram-positive and Gram-negative bacteria, Fungi | MIC values between 1.09 and 75 μg/mL. | jetir.org |

| Derivatives of 7-hydroxy-4-methylcoumarin | Gram-positive and Gram-negative bacteria, Fungi | Good antibacterial and potent antifungal activity. | researchgate.net |

Antioxidant Activity and Reactive Species Scavenging Mechanisms

Polyphenolic coumarins, including analogues of this compound, are recognized for their antioxidant properties. nih.gov The radical scavenging capacity of a series of 22 structurally related natural and synthetic 4-methylcoumarins was determined by measuring their reaction with galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov

The study found that o-dihydroxysubstituted coumarins were excellent radical scavengers, outperforming m-dihydroxysubstituted or monohydroxysubstituted analogues. nih.gov Surprisingly, the corresponding o-diacetoxy derivatives also exhibited good scavenging activity. nih.gov This suggests that the antioxidant efficiency of 4-methylcoumarins is significantly influenced by the substitution pattern on the benzenoid ring.

Further investigations into the antioxidant activity of 4-methylcoumarins confirmed that 7,8-dihydroxy-4-methylcoumarin (B1670369) was a highly efficient antioxidant. nih.gov The presence of an ethoxycarbonylethyl substituent at the C-3 position was found to enhance the antioxidant capacity of both 7,8-dihydroxy-4-methylcoumarin and 7,8-diacetoxy-4-methylcoumarin. nih.gov

The mechanism of antioxidant action for these compounds is believed to involve the donation of a hydrogen atom from the hydroxyl groups on the coumarin ring to scavenge free radicals, thereby neutralizing their damaging effects. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant potency.

| Compound/Analogue | Assay | Key Findings | Reference |

|---|---|---|---|

| o-Dihydroxysubstituted 4-methylcoumarins | DPPH and Galvinoxyl radical scavenging | Excellent radical scavengers. | nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | Peroxyl radical scavenging, LDL oxidation inhibition | Most efficient antioxidant among tested analogues. | nih.gov |

| 7,8-Diacetoxy-4-methylcoumarin with C-3 substituent | Peroxyl radical scavenging, LDL oxidation inhibition | Enhanced antioxidant capacity compared to the unsubstituted analogue. | nih.gov |

Enzyme Inhibition beyond Probes (e.g., Carbonic Anhydrase, Glycosidases)

In addition to their roles in inflammation and cancer, coumarin derivatives have been investigated as inhibitors of other clinically relevant enzymes, such as carbonic anhydrases (CAs). A series of new coumarin and dihydrocoumarin (B191007) derivatives were synthesized and tested as inhibitors against human CA isoforms hCA I, hCA II, hCA IX, and hCA XII. nih.gov Two of the synthesized compounds demonstrated potent inhibitory activity against the tumor-associated isoform hCA IX, with activity comparable to or better than the reference drug acetazolamide. nih.gov

Computational docking studies have been employed to understand the binding modes of these coumarin-based inhibitors within the active site of CAs. nih.gov The inhibitory mechanism is believed to involve the interaction of the coumarin scaffold with key residues in the enzyme's active site, leading to the blockage of substrate access.

Furthermore, a series of 4-hydroxycoumarin (B602359) derivatives were evaluated for their inhibitory potential against carbonic anhydrase-II. scielo.br Several compounds exhibited significant enzyme inhibition, with IC50 values in the micromolar range. scielo.br These findings highlight the potential of the coumarin scaffold in the design of inhibitors for a variety of enzymes.

| Compound/Analogue | Enzyme | Activity | Reference |

|---|---|---|---|

| Coumarin/dihydrocoumarin derivatives | Carbonic Anhydrase IX (hCA IX) | Potent inhibition, comparable to acetazolamide. | nih.gov |

| 4-Hydroxycoumarin derivatives | Carbonic Anhydrase-II | Significant inhibition with IC50 values in the micromolar range. | scielo.br |

Applications in Materials Science and Advanced Technologies

Integration into Optical Materials and Fluorescent Systems

4-Methyl-7-(2-nitrophenoxy)chromen-2-one is recognized as a fluorescent coumarin (B35378) derivative, a class of compounds widely utilized for their light-emitting properties. Its core structure, 2H-1-benzopyran-2-one, provides a rigid, planar backbone that is conducive to strong fluorescence. The specific arrangement of substituents in this compound gives rise to distinct optical characteristics that are advantageous for its integration into various fluorescent systems.

The compound's primary role in this context is as a fluorophore. Detailed spectroscopic analysis has determined its specific excitation and emission wavelengths. It displays an excitation maximum at approximately 323 nm and an emission maximum at 445 nm, placing its fluorescence firmly in the blue region of the visible spectrum. This property allows it to be used as a component in optical materials where blue light emission is desired. Due to their tunable absorbance and fluorescence properties, coumarin molecules are incorporated in numerous applications, including organic light-emitting diodes (OLEDs) and laser dyes.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 323 nm | nih.govncsu.edu |

| Maximum Emission Wavelength (λem) | 445 nm | nih.govncsu.edu |

| Appearance | Crystalline solid | ncsu.edu |

Potential in Polymer Chemistry and Functional Coatings

While direct, documented applications of this compound within polymer matrices or functional coatings are not extensively reported, its chemical structure suggests significant potential in these areas. The broader class of coumarin derivatives is widely exploited in polymer science to create functional materials with tailored optical and responsive properties.

The fluorescent nature of the coumarin core is a key attribute. Coumarin-containing polymers are used as fluorescent brighteners and as active components in light-harvesting systems. The incorporation of a fluorophore like this compound into a polymer backbone or as a pendant group could yield materials with inherent fluorescence for applications such as optical fibers or damage-monitoring adhesives.

Furthermore, the coumarin moiety can undergo a reversible [2π+2π] cycloaddition reaction upon exposure to UV light of different wavelengths (typically >300 nm for dimerization and <260 nm for cleavage). This photoreversible cross-linking capability is the basis for developing "smart" materials, such as self-healing coatings and photoresists. By functionalizing this compound with a polymerizable group, it could be used as a monomer to create photo-responsive polymer networks. For example, coumarin-functionalized monomers have been used to produce highly photoreversible crosslinked epoxy coatings. The addition of coumarin derivatives to polyurethane coatings has also been explored to confer antimicrobial or corrosion-inhibiting properties. Given these established applications for the coumarin scaffold, it is plausible that this compound could be similarly adapted for use in advanced functional polymers and coatings.

Concluding Remarks and Future Research Outlook

Current Achievements and Remaining Challenges in 4-Methyl-7-(2-nitrophenoxy)chromen-2-one Research

The primary achievement in the research of this compound is its successful development as a highly selective fluorescent probe for the detection of selenols. bohrium.commedchemexpress.com This compound, also referred to as Sel-green, exhibits a significant fluorescence enhancement in the presence of selenocysteine (B57510) (Sec) and other selenols under physiological conditions (pH 7.4). acs.org This high selectivity is a major advancement, as it allows for the differentiation of selenols from other biologically abundant thiols, such as cysteine and glutathione, which often interfere with the detection of less abundant species. acs.org The probe's ability to function in neutral aqueous solutions makes it particularly valuable for studying biological systems. medchemexpress.com

Despite these successes, challenges remain. One of the primary hurdles is the in vivo application of the probe. While it has been used for imaging endogenous selenol activity in living cells, its journey to more complex biological systems, such as whole organisms, presents challenges related to bioavailability, metabolic stability, and potential toxicity. Further research is required to optimize the probe's properties for in vivo imaging, which could involve structural modifications to enhance its pharmacokinetic profile. Another challenge lies in expanding the detection capabilities to different types of selenocompounds and understanding the full scope of its reactivity within the complex cellular environment.

Emerging Directions in Chromen-2-one Scaffold Exploration

The chromen-2-one, or coumarin (B35378), scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. nih.govresearchgate.net Emerging research directions are focused on leveraging this scaffold for the development of novel therapeutic agents and advanced functional materials.

One promising area is the design of multi-target drugs. The inherent ability of the chromen-2-one nucleus to interact with various biological targets is being exploited to create hybrid molecules that can simultaneously modulate different pathways involved in complex diseases like Alzheimer's and cancer. nih.gov For instance, researchers are synthesizing chromenone hybrids with moieties known to target specific enzymes or receptors implicated in these diseases. nih.gov

In the realm of fluorescent probes, the focus is on developing sensors with enhanced properties such as longer emission wavelengths to minimize background fluorescence in biological samples, two-photon absorption capabilities for deeper tissue imaging, and ratiometric sensing mechanisms for more accurate quantification. bohrium.comrsc.orgnih.gov Furthermore, the development of "turn-on" fluorescent probes based on the chromen-2-one scaffold for a wider range of analytes beyond metal ions and reactive oxygen species is an active area of investigation. nih.gov

Interdisciplinary Research Synergies for Advanced Applications

The future of chromen-2-one research, including that of this compound, lies in fostering interdisciplinary collaborations. The synergy between organic chemistry, biology, medicine, and materials science is crucial for translating fundamental discoveries into practical applications.

Chemistry and Biology: Synthetic chemists can design and create novel chromen-2-one derivatives with tailored properties based on the needs identified by biologists for studying specific cellular processes. For example, probes with targeting moieties can be developed to investigate the role of selenols in specific organelles.

Medicine and Materials Science: The development of chromen-2-one-based theranostics, which combine diagnostic imaging with therapeutic action, is a prime example of this synergy. Materials scientists can contribute by incorporating these fluorescent molecules into nanoparticles or other delivery systems to improve their stability, solubility, and targeting efficiency for medical applications.

Computational and Experimental Science: Computational modeling and theoretical calculations can aid in the rational design of new chromen-2-one derivatives with optimized photophysical and biological properties, thereby accelerating the discovery process and reducing the need for extensive empirical screening. caymanchem.com

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of the chromen-2-one scaffold for the development of advanced diagnostic tools, innovative therapeutic strategies, and novel functional materials.

Q & A

Q. What synthetic methodologies are commonly employed for 4-Methyl-7-(2-nitrophenoxy)chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution , where the nitro group in 2-nitrophenol acts as a leaving group. Optimization involves:

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the chromenone oxygen.

- Catalysts : Anhydrous potassium carbonate or triethylamine improves yields by deprotonating intermediates .

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product efficiently .

Q. How is X-ray crystallography used to determine the molecular structure and packing interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) resolves:

- Bond lengths/angles : Confirms the nitro group orientation and chromenone planarity (e.g., C–O bond lengths ~1.36 Å).

- Packing interactions : π-π stacking between aromatic rings (3.5–4.0 Å spacing) and weak C–H···O hydrogen bonds stabilize the lattice .

- Disorder analysis : Partial occupancy of substituents (e.g., methyl groups) is refined using SHELXL software .

Q. What spectroscopic techniques confirm the compound’s structure, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : Peaks at δ 6.8–8.2 ppm (aromatic protons) and δ 160–180 ppm (carbonyl carbons) validate the chromenone core. Discrepancies in coupling constants may arise from rotational isomers; variable-temperature NMR resolves these .

- IR spectroscopy : Stretching at ~1720 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ (e.g., m/z 326.08) .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with improved anticancer activity?

A genetic function algorithm (GFA)-based QSAR model identifies critical descriptors:

- Hydrophobic parameters (ClogP) enhance membrane permeability.

- Electron-withdrawing groups (e.g., nitro) improve DNA intercalation.

- Steric bulk at the 7-position reduces metabolic degradation. Validation via leave-one-out cross-validation (R² > 0.85) and external test sets ensures predictive accuracy. Derivatives are prioritized based on predicted IC₅₀ values .

Q. What methodologies are used to study its role as a fluorescent probe for selenols in biological systems?

- Fluorescence quenching assays : Monitor emission intensity at λₑₓ 350 nm/λₑₘ 450 nm in neutral aqueous buffers (pH 7.4). Selectivity is tested against competing thiols (e.g., glutathione) .

- Cell imaging : Confocal microscopy tracks intracellular selenol activity in live cells using low cytotoxicity concentrations (≤10 µM).

- Competitive binding studies : Titration with selenocysteine confirms probe specificity via Stern-Volmer plots .

Q. How can π-π stacking interactions in crystal packing be analyzed computationally?

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12–15% π-π interactions) using CrystalExplorer.

- DFT calculations : Gaussian09 optimizes geometries at the B3LYP/6-311G** level to compute interaction energies (−15 to −20 kJ/mol) .

- Mercury software : Visualizes packing motifs and identifies slipped-parallel vs. T-shaped stacking .

Q. How are ADMET properties evaluated to predict pharmacokinetic behavior?

- In silico tools : SwissADME predicts drug-likeness (Lipinski’s rule compliance) and BBB permeability .

- CYP450 inhibition : Molecular docking (AutoDock Vina) assesses interactions with CYP3A4/2D6 isoforms.

- Toxicity : ProTox-II flags potential hepatotoxicity via structural alerts (e.g., nitro groups) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Dose-response validation : Reassess IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to account for tissue-specific uptake.

- Metabolite profiling : LC-MS identifies degradation products that may mask parent compound activity.

- Force field adjustments : AMBER or CHARMM refinements improve docking poses for nitro group interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.